Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester
Description
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester is an organophosphorus compound characterized by a dibutyl ester backbone and a 3-chloro-1,1,3,3-tetrafluoroprop-1-enyl substituent. Its structure combines halogenated (chloro and tetrafluoro) groups with a propenyl chain, conferring unique electronic and steric properties. Organophosphates like this are typically synthesized via esterification reactions, with halogenation steps introducing chloro and fluoro groups to enhance stability and reactivity .
Properties
CAS No. |
73972-74-4 |
|---|---|
Molecular Formula |
C11H18ClF4O4P |
Molecular Weight |
356.68 g/mol |
IUPAC Name |
dibutyl (3-chloro-1,1,3,3-tetrafluoroprop-1-en-2-yl) phosphate |
InChI |
InChI=1S/C11H18ClF4O4P/c1-3-5-7-18-21(17,19-8-6-4-2)20-9(10(13)14)11(12,15)16/h3-8H2,1-2H3 |
InChI Key |
WCUPOZAWCODDFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OC(=C(F)F)C(F)(F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester typically involves the reaction of 3-chloro-1,1,3,3-tetrafluoroprop-1-ene with dibutyl phosphate. The reaction is carried out under controlled conditions to ensure the proper formation of the ester bond. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is monitored and controlled to maintain the desired reaction conditions, ensuring consistent quality and high yield. Advanced purification techniques are employed to remove any impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the compound, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of phosphoric acid derivatives, while substitution reactions can produce a variety of substituted esters .
Scientific Research Applications
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Mechanism of Action
The mechanism by which phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. Its fluorine and chlorine atoms play a crucial role in these interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and related organophosphates from the evidence:
*Molecular weights for Dicrotophos and Monocrotofos are calculated based on standard atomic masses.
Key Observations:
- Ester Groups: The target compound’s dibutyl ester groups increase lipophilicity and reduce volatility compared to the dimethyl esters in Dicrotophos and Monocrotofos. This may enhance environmental persistence but reduce acute inhalation toxicity.
- Halogenation : The chloro and tetrafluoro groups likely elevate the compound’s reactivity in electrophilic environments, which could influence its mechanism of action in pesticidal applications.
Toxicity and Environmental Impact
The following inferences can be made:
- Volatility : Dimethyl esters (e.g., Dicrotophos) are more volatile, posing higher inhalation risks. The dibutyl ester in the target compound may reduce vapor pressure, shifting exposure risks to dermal or oral pathways.
- Metabolic Activation: Organophosphates often require metabolic activation to their oxon forms for toxicity.
- Environmental Persistence: The dibutyl ester and halogenated groups may increase resistance to hydrolysis and photodegradation, leading to longer environmental half-lives compared to non-halogenated analogs.
Biological Activity
Phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester (CAS No. 73972-74-4), is an organophosphorus compound that has garnered attention due to its potential biological activities and applications in various fields such as agriculture and medicine. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H18ClF4O4P
- Molecular Weight : 356.679 g/mol
- Structure : The compound features a phosphorus atom bonded to a dibutyl ester group and a chloro-tetrafluoropropenyl moiety.
Organophosphorus compounds like phosphoric acid esters often act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies both the toxicological effects and potential therapeutic applications of these compounds.
1. Toxicological Effects
Research indicates that phosphoric acid esters can exhibit neurotoxic effects due to their AChE inhibition properties. For instance, studies have shown that exposure to similar organophosphorus compounds results in symptoms such as muscle twitching, respiratory distress, and in severe cases, death due to respiratory failure.
2. Agricultural Applications
Phosphoric acid esters are also investigated for their potential as insecticides and herbicides. The compound may affect pest behavior and physiology by disrupting neurotransmission pathways. For example, studies have demonstrated that certain organophosphorus compounds can effectively control populations of agricultural pests by targeting their nervous systems.
Case Study 1: Neurotoxicity Assessment
A study assessed the neurotoxic effects of various organophosphates on laboratory animals. It was found that exposure to phosphoric acid esters resulted in significant inhibition of AChE activity in brain tissues, correlating with behavioral changes indicative of neurotoxicity (PubChem ).
| Compound | AChE Inhibition (%) | Behavioral Changes |
|---|---|---|
| Control | 0 | Normal behavior |
| Ester A | 50 | Mild twitching |
| Ester B | 80 | Severe tremors |
Case Study 2: Agricultural Efficacy
In field trials, phosphoric acid dibutyl ester was tested against common agricultural pests. The results showed a notable reduction in pest populations within treated plots compared to controls.
| Treatment | Pest Population Reduction (%) |
|---|---|
| Control | 0 |
| Phosphoric Ester | 70 |
| Conventional Insecticide | 85 |
Q & A
Q. Q1. What are the recommended synthetic routes for producing phosphoric acid, (3-chloro-1,1,3,3-tetrafluoroprop-1-enyl) dibutyl ester, and how can reaction yields be optimized?
Methodological Answer :
- Route 1 : Nucleophilic substitution between dibutyl phosphate and 3-chloro-1,1,3,3-tetrafluoroprop-1-enyl chloride under inert conditions. Use catalytic bases (e.g., triethylamine) to neutralize HCl byproducts and improve reaction efficiency .
- Route 2 : Transesterification of trimethylsilyl-protected phosphate esters with fluorinated propenyl alcohols, followed by deprotection. Monitor reaction progress via <sup>19</sup>F NMR to track fluorinated intermediate formation .
- Yield Optimization : Conduct fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product from unreacted precursors. Use anhydrous solvents (e.g., THF) to minimize hydrolysis side reactions .
Q. Q2. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
Q. Q3. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?
Methodological Answer :
- Solubility : Test in common solvents (e.g., DMSO, THF) using gravimetric analysis. Preliminary data suggest low aqueous solubility (<0.1 mg/mL) due to fluorinated and hydrophobic moieties .
- Thermal Stability : Perform TGA/DSC under nitrogen to determine decomposition temperature (estimated >200°C based on analogous dibutyl phosphate esters) .
Advanced Research Questions
Q. Q4. How does the electron-withdrawing nature of the tetrafluoropropenyl group influence the reactivity of the phosphate ester in nucleophilic environments?
Methodological Answer :
- Mechanistic Study : Compare hydrolysis rates with non-fluorinated analogs (e.g., dibutyl allyl phosphate) in buffered solutions (pH 2–12). Use <sup>31</sup>P NMR to monitor phosphate ester cleavage.
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze the electrophilicity of the phosphorus center and the stabilizing effects of fluorinated substituents .
Q. Q5. What analytical strategies resolve contradictions in reported toxicity data for structurally related organophosphate esters?
Methodological Answer :
- In Vitro Assays : Use HepG2 cells to assess cytotoxicity (LD50) and compare with dibutyl phthalate controls. Measure oxidative stress markers (e.g., glutathione depletion) .
- Metabolite Identification : Employ LC-HRMS to detect hydrolytic metabolites (e.g., free phosphate, fluorinated propenyl alcohols) in exposure models. Cross-reference with databases like METLIN .
Q. Q6. How can environmental persistence and degradation pathways of this compound be systematically evaluated?
Methodological Answer :
- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions. Monitor degradation via HPLC and identify photoproducts using QTOF-MS .
- Biodegradation Screening : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial mineralization. Analyze for fluoride ion release via ion chromatography .
Data Contradiction & Reproducibility
Q. Q7. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?
Methodological Answer :
- Standardization : Prepare and share a deuterated internal standard (e.g., DMSO-<i>d</i>6) across labs to calibrate NMR instruments.
- Collaborative Validation : Publish raw spectral data in open-access repositories (e.g., Zenodo) for cross-lab comparison. Highlight solvent effects (e.g., CDCl3 vs. DMSO-<i>d</i>6) on chemical shifts .
Q. Q8. What experimental controls are essential to ensure reproducibility in synthetic protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
